Isopropyl Thioglycolate
Description
Overview of Thioglycolate Compounds in Academic Contexts
Thioglycolates are a class of organosulfur compounds that are structurally defined by the presence of both a thiol and a carboxylic acid functional group, or derivatives thereof. ontosight.aiwikipedia.org Their unique chemical nature allows them to participate in a variety of chemical reactions, making them significant in numerous academic and industrial fields. straitsresearch.com
The scientific exploration of thioglycolates dates back to the early 1930s. Scientist David R. Goddard was a key figure in identifying thioglycolic acid (TGA) as an effective agent for reducing disulfide bonds within proteins, such as the keratin (B1170402) found in hair. wikipedia.org This discovery was pivotal, as it explained why certain proteins were resistant to digestion by protease enzymes and opened the door for new applications. Goddard's work demonstrated that by breaking these stabilizing disulfide cross-links, materials like hair could be reshaped and would hold their new form once the bonds were allowed to reform. wikipedia.org This foundational research led to the development of TGA for use as a chemical depilatory in the 1940s. wikipedia.org
In a different scientific field, microbiology, thioglycolate-based media became important. In the early 1950s, Sammy M. Ray developed a high-salt fluid thioglycolate medium (RFTM) that was instrumental in detecting and studying marine mollusc pathogens like Perkinsus marinus. nih.gov This medium allows for the growth of anaerobic microorganisms, making it a staple in bacteriology for determining the oxygen requirements of different microbes. wikipedia.org
Thioglycolates are derivatives of thioglycolic acid, which has the chemical formula HSCH₂CO₂H. wikipedia.org This parent molecule is also known by its systematic IUPAC name, sulfanylacetic acid, and the common name mercaptoacetic acid (MAA). wikipedia.orgnih.gov The class of thioglycolates includes the salts and esters of this acid. ontosight.ai
The nomenclature reflects the compound's structure. For instance, salts are named based on the cation, such as sodium thioglycolate or ammonium (B1175870) thioglycolate. nih.gov Esters are named based on the alcohol group that has reacted with the carboxylic acid function of TGA. Isopropyl thioglycolate, the focus of this article, is the ester formed from thioglycolic acid and isopropanol (B130326). patsnap.com Its IUPAC name is propan-2-yl 2-sulfanylacetate. nih.gov This systematic naming clearly identifies the isopropyl group (propan-2-yl) attached to the oxygen of the acetate (B1210297) group, which itself has a sulfur-based (sulfanyl) substituent. nih.gov
Significance of this compound in Contemporary Chemical Science
This compound, as a member of the thioglycolate ester family, is utilized in several areas of modern chemical science, from large-scale industrial synthesis to specialized material applications.
In industrial chemistry, thioglycolate esters are important intermediates. Organotin derivatives of isooctyl thioglycolate, a closely related ester, are widely used as heat stabilizers for polyvinyl chloride (PVC), a major commodity plastic. wikipedia.org The synthesis of these esters often involves the direct esterification of thioglycolic acid or a two-step process starting with chloroacetic acid. patsnap.comresearchgate.net
While isooctyl thioglycolate is more commonly cited for PVC stabilization, this compound plays a role in related chemical processes. For example, isopropanol is sometimes used as a preferred solvent in the synthesis of isooctyl thioglycolate, demonstrating a higher yield and reduced reaction time compared to other alcohols. patsnap.comgoogle.com Furthermore, patents describe methods for purifying ammonium thioglycolate that is contaminated with this compound, indicating that the isopropyl ester can be a byproduct or impurity in the production of other thioglycolate compounds. google.com This highlights its presence and relevance within the manufacturing streams of commercially significant chemicals.
The primary role of thioglycolate esters in materials science is as stabilizers for polymers, particularly PVC. wikipedia.org The addition of organotin thioglycolates prevents the thermal degradation of the plastic during processing and use. Although research focuses heavily on the isooctyl ester, the fundamental chemistry is shared among the alkyl thioglycolate esters. They function by reacting with and neutralizing reactive sites that form on the polymer chain at high temperatures, thereby preserving the material's structural integrity.
A significant specialized field for thioglycolates, including the isopropyl ester, is the cosmetics industry. straitsresearch.comthegoodscentscompany.com Thioglycolate compounds are the active ingredients in hair waving lotions, straighteners, and depilatory creams due to their ability to break the disulfide bonds in keratin. straitsresearch.comnih.gov Safety assessments of cosmetic ingredients have evaluated a range of thioglycolate esters, including this compound, for these applications. researchgate.netnih.gov Recently, the use of thioglycolates in brow lamination, a cosmetic procedure to shape eyebrow hair, has been noted as an emerging trend, further cementing the role of these compounds in this specialized chemical field. nih.govresearchgate.net
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | propan-2-yl 2-sulfanylacetate | nih.gov |
| Molecular Formula | C₅H₁₀O₂S | nih.govchemspider.com |
| Molecular Weight | 134.20 g/mol | nih.gov |
| CAS Number | 7383-61-1 | nih.govthegoodscentscompany.com |
| Boiling Point | 171.68 °C (estimated) | thegoodscentscompany.com |
| Flash Point | 57.40 °C (estimated) | thegoodscentscompany.com |
| Synonyms | Isopropyl Mercaptoacetate, Thioglycolic Acid Isopropyl Ester | nih.gov |
Scope and Objectives of the Research Outline
This article provides a focused overview of this compound, concentrating exclusively on its synthesis, chemical properties, and applications within the domain of chemical research. The objective is to present a thorough and scientifically accurate examination of the compound based on established chemical principles and research findings. The content will detail the common methods for its preparation and its characteristic physical and chemical properties. Furthermore, it will explore its utility as a reagent in organic synthesis and its role in the field of polymer chemistry. The discussion is strictly limited to these topics to ensure a detailed and relevant scientific discourse.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(2)7-5(6)3-8/h4,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHDJBCAYIXOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224330 | |
| Record name | Isopropyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-61-1 | |
| Record name | 1-Methylethyl 2-mercaptoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl thioglycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ISOPROPYL THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ0JRQ01AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis and Chemical Properties
Synthesis of Isopropyl Thioglycolate
The primary and most common method for synthesizing this compound is through the direct esterification of thioglycolic acid with isopropyl alcohol. This reaction is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Reaction Scheme: HSCH₂COOH (Thioglycolic Acid) + (CH₃)₂CHOH (Isopropyl Alcohol) ⇌ HSCH₂COOCH(CH₃)₂ (this compound) + H₂O
To drive the equilibrium toward the product side and achieve a high yield, the reaction is typically conducted with an excess of the alcohol or by removing the water as it is formed. google.com An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the thioglycolic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the isopropyl alcohol. While this method is straightforward for various esters, the synthesis of thiol esters requires careful temperature control to prevent unwanted side reactions involving the highly reactive thiol group, such as oxidation to disulfides. chemicalland21.com Alternative methods can involve the reaction of a salt of thioglycolic acid with an isopropyl halide.
Physical and Chemical Properties
This compound is a colorless oil characterized by the functional groups of both a thiol and an ester. nih.gov These groups dictate its physical properties and chemical reactivity. The thiol group is known for its strong and often unpleasant odor, while the ester group contributes to its properties as a polar organic solvent.
The chemical reactivity of this compound is twofold. The thiol (-SH) group is a potent nucleophile and a mild reducing agent. chemicalland21.com It can undergo S-alkylation, react with electrophiles, and be oxidized to form a disulfide bridge, a reaction that is particularly relevant in contexts like hair chemistry. nih.govwikipedia.org The thiol group is also acidic, though less so than the carboxylic acid from which it was derived. wikipedia.org The ester functional group is susceptible to nucleophilic acyl substitution. Hydrolysis of the ester, either acid- or base-catalyzed, will yield isopropyl alcohol and thioglycolic acid (or its salt).
Below is a table summarizing key physical and chemical properties of this compound.
| Property | Value |
| IUPAC Name | propan-2-yl 2-sulfanylacetate |
| Molecular Formula | C₅H₁₀O₂S |
| Molecular Weight | 134.20 g/mol |
| Boiling Point | 50-51 °C at 10 Torr |
| Density | ~1.040 g/cm³ |
| Appearance | Colorless Oil |
| pKa | ~8.22 (Predicted) |
Data sourced from multiple chemical databases. researchgate.net
Chemical Reactivity and Mechanism of Action of Isopropyl Thioglycolate
Thiol-Mediated Reactions
The presence of a sulfhydryl group (-SH) is a defining feature of isopropyl thioglycolate's reactivity. Thiols are known to be effective nucleophiles, and this reactivity is significantly enhanced upon deprotonation to the corresponding thiolate anion (RS⁻). youtube.comnih.gov This anion is a more potent nucleophile than its protonated thiol form. youtube.com
The thiol group of this compound is capable of cleaving disulfide bonds (S-S) through a thiol-disulfide exchange reaction. This process is fundamental in various biochemical and chemical systems, including the denaturation of proteins where disulfide bridges maintain tertiary and quaternary structures. youtube.comyoutube.com
Step 1: Deprotonation. The this compound thiol (IPTG-SH) is deprotonated by a base to form the highly reactive thiolate anion (IPTG-S⁻).
Step 2: Nucleophilic Attack. The IPTG-S⁻ anion attacks the disulfide bond (R-S-S-R').
Step 3: Bond Cleavage. The original disulfide bond is broken, forming a new mixed disulfide (IPTG-S-S-R) and releasing a new thiolate anion (R'-S⁻).
This mechanism is central to the function of many thiol-containing compounds in biological systems, often referred to as thiol-mediated uptake (TMU), where cellular entry of molecules is facilitated by exchange reactions with disulfide bonds on the cell surface. nih.govnih.gov
The thiol group of this compound is a potent nucleophile, especially when deprotonated to a thiolate. youtube.com Thiolates are generally better nucleophiles than their corresponding alkoxides. youtube.com This allows them to react with a wide array of electrophiles.
The nucleophilic sulfur atom can participate in various reactions, including:
Sₙ2 Reactions: The thiol or thiolate can act as a nucleophile to displace leaving groups from alkyl halides or other suitable substrates, forming thioethers. youtube.com
Nucleophilic Addition: The thiolate can add to polarized pi bonds, such as those in aldehydes and ketones, in a nucleophilic addition reaction to form a hemithioacetal. youtube.com
Epoxide Opening: As a strong nucleophile, the thiolate can open epoxide rings by attacking one of the electrophilic carbon atoms of the ring. youtube.com
The reactivity of the thiol group is influenced by its pKa value. nih.gov Thioglycolic acid has a pKa of approximately 3.68 for its carboxylic acid group and around 10 for its thiol group. The esterification in this compound removes the acidic carboxylic proton, leaving the thiol group as the primary site for acid-base chemistry and nucleophilic reactions.
The sulfur atom in the thiol group of this compound exists in its most reduced state. It can undergo oxidation through a series of steps to form different sulfur-containing oxoacids. nih.govresearchgate.net These oxidation reactions are often mediated by reactive oxygen species or other oxidizing agents. prevor.com
The oxidation proceeds in stages, with each step involving a two-electron oxidation:
Thiol to Sulfenic Acid: The initial oxidation of the thiol (R-SH) yields a sulfenic acid (R-SOH). This is a reversible modification. nih.gov
Sulfenic Acid to Sulfinic Acid: Further oxidation of the sulfenic acid leads to the formation of a sulfinic acid (R-SO₂H). This step is generally considered irreversible. nih.gov
Sulfinic Acid to Sulfonic Acid: The final stage of oxidation converts the sulfinic acid into a sulfonic acid (R-SO₃H), which is also an irreversible transformation. nih.govresearchgate.net
| Oxidation State | Compound Name | General Formula | Reversibility |
| Initial | This compound | R-SH | - |
| First | Isopropyl Sulfenylacetate | R-SOH | Reversible |
| Second | Isopropyl Sulfinylacetate | R-SO₂H | Irreversible |
| Third | Isopropyl Sulfonylacetate | R-SO₃H | Irreversible |
Ester Hydrolysis and Transesterification Reactions
The ester functionality of this compound allows it to undergo hydrolysis and transesterification, two characteristic reactions of esters. chemguide.co.uklibretexts.org
Ester Hydrolysis is the cleavage of the ester bond by reaction with water, which can be catalyzed by either an acid or a base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a dilute strong acid and excess water, the ester is hydrolyzed to yield thioglycolic acid and isopropanol (B130326). This reaction is reversible, and its completion requires a large excess of water. chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. youtube.comyoutube.com
Base-Promoted Hydrolysis (Saponification): When heated with a base like sodium hydroxide, this compound undergoes saponification. libretexts.org This reaction is irreversible because the carboxylic acid produced is deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol. The products are a salt of thioglycolic acid (e.g., sodium thioglycolate) and isopropanol. chemguide.co.ukyoutube.com
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. revistadechimie.ro This reaction is also typically catalyzed by an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of a catalyst would result in the formation of methyl thioglycolate and isopropanol. revistadechimie.roresearchgate.net The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products as it forms. revistadechimie.ro
| Reaction Type | Reactants | Products | Conditions |
| Acid Hydrolysis | This compound + H₂O | Thioglycolic Acid + Isopropanol | Acid catalyst (e.g., HCl), heat |
| Base Hydrolysis | This compound + NaOH | Sodium Thioglycolate + Isopropanol | Base (e.g., NaOH), heat |
| Transesterification | This compound + Methanol | Methyl Thioglycolate + Isopropanol | Acid or base catalyst, heat |
Interactions with Metal Ions and Coordination Chemistry
The functional groups in this compound—specifically the soft thiol donor and the hard carbonyl oxygen donor—give it the potential to act as a chelating agent for metal ions. nih.govnih.gov Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. nih.gov
Thiols and related sulfur-containing compounds are well-known for their ability to form stable complexes with many transition metals. nih.gov According to the Hard and Soft Acids and Bases (HSAB) principle, the soft sulfur donor of the thiol group has a high affinity for soft or borderline metal ions, such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺), as well as transition metals like iron(II) (Fe²⁺) and iron(III) (Fe³⁺). nih.govnih.gov
Iron is a hard Lewis acid, which typically prefers hard donor atoms like oxygen. nih.gov However, many biological and synthetic iron complexes involve coordination with sulfur. nih.gov Thioglycolic acid itself is used as a sensitive reagent for the detection of iron. scbt.com this compound can coordinate with iron and other transition metals, likely acting as a bidentate ligand. Chelation would involve the sulfur atom of the thiol group and the carbonyl oxygen atom of the ester group, forming a stable five-membered ring with the metal ion. The formation of such chelates can influence the solubility, reactivity, and biological distribution of the metal ion. nih.gov
The coordination chemistry with iron(III) is particularly relevant, as siderophores (natural iron chelators) often use oxygen-based donor groups like hydroxamates and α-hydroxy-carboxylic acids to bind Fe(III) with high affinity. nih.gov While the ester carbonyl oxygen is a weaker donor than a carboxylate or hydroxamate oxygen, the combination of a soft sulfur and a hard oxygen donor in this compound allows for versatile coordination behavior with a range of metal ions.
Role as a Ligand in Coordination Complexes
This compound, inheriting the functional characteristics of its parent compound thioglycolic acid, serves as an effective ligand in coordination chemistry. The molecule possesses two primary donor sites: the sulfur atom of the thiol group and the oxygen atom of the carbonyl group. This allows it to function as a bidentate ligand, capable of forming stable chelate rings with metal ions. purdue.edu While extensive research specifically on this compound complexes is limited, the behavior of the thioglycolate functional group is well-documented.
Thioglycolic acid and its derivatives form stable complexes with a variety of metal ions. wikipedia.orgatamanchemicals.com These complexes are utilized in applications ranging from the analytical detection of metals to industrial processes. wikipedia.orgalphachem.biz The coordination can occur through the sulfur atom alone (monodentate) or, more commonly, through both sulfur and an oxygen atom (bidentate), creating a five-membered ring that enhances complex stability. purdue.eduresearchgate.net In a study involving thioglycolate-based ionic liquids for heavy metal extraction, X-ray diffraction analysis revealed that cadmium (Cd(II)) is coordinated by both sulfur and oxygen donor atoms from the thioglycolate molecules. nih.gov This confirms the bidentate nature of the ligand.
The ability of the thioglycolate moiety to chelate metals is central to its use in various applications, including as a component in corrosion inhibitors and in metal recovery processes. arkema.com
| Metal Ion | Coordination Behavior with Thioglycolates | Reference |
|---|---|---|
| Iron (Fe) | Forms complexes used for detection; Fe(II) forms a 1:1 complex with thioglycolic acid. wikipedia.orgacs.org | wikipedia.orgatamanchemicals.comacs.org |
| Molybdenum (Mo) | Forms complexes used for detection. | wikipedia.orgatamanchemicals.com |
| Silver (Ag) | Forms complexes used for detection. | wikipedia.orgatamanchemicals.com |
| Tin (Sn) | Organotin derivatives are widely used as PVC stabilizers. wikipedia.org | wikipedia.orgatamanchemicals.com |
| Zinc (Zn) | Forms complexes with thioglycolic acid, studied via vibrational spectroscopy. researchgate.net | researchgate.net |
| Cadmium (Cd) | Coordinates with both sulfur and oxygen atoms in a bidentate fashion. nih.gov | researchgate.netnih.gov |
Impact on Catalytic Systems
The thiol and ester functionalities of this compound enable it to participate in and influence various catalytic systems, either as a ligand modifying a metal's catalytic activity or as a direct participant in the reaction mechanism.
The presence of thioglycolate ligands can significantly impact the efficacy and selectivity of metal catalysts. In petroleum refining, the Bronsted acid and thiol characteristics of thioglycolic acid are utilized in the preparation and regeneration of metal catalysts for hydrodesulfurization. arkema.com Furthermore, thio-derivatives can act as passivators for metal contaminants on catalysts. arkema.com
Recent research highlights more direct roles in advanced organic synthesis. For instance, a novel glycosylation strategy employs iron (Fe) or ruthenium (Ru) catalysts to activate thioglycoside donors, which are structurally related to this compound. nih.gov This demonstrates that the sulfur group can be a handle for metal-catalyzed activation.
A highly relevant study demonstrated the catalytic hydrogenation of thioesters, including those derived from secondary thiols, into their corresponding alcohols and thiols using an acridine-based ruthenium pincer complex. acs.org This transformation is significant as it shows that the thioester group itself can be the substrate. Crucially, the thiol product generated during the reaction did not deactivate or "poison" the ruthenium catalyst, allowing the system to be applied to the hydrogenation of other organosulfur compounds like thiocarbamates and thioamides. acs.org This tolerance to sulfur is a key challenge in catalysis and highlights the potential of such systems.
| Catalytic System | Role of Thioglycolate/Thiol | Key Findings | Reference |
|---|---|---|---|
| Ruthenium-Catalyzed Hydrogenation | Substrate (Thioester) | Efficiently hydrogenated to alcohol and thiol; the catalyst is not poisoned by the thiol product. acs.org | acs.org |
| Hydrodesulfurization Catalyst Regeneration | Catalyst Treatment Agent | Used for the preparation or regeneration of metal catalysts. arkema.com | arkema.com |
| Fe/Ru-Catalyzed Glycosylation | Activable Donor (Thioglycoside) | Nitrene-mediated activation of the sulfur-containing donor enables glycosidic bond formation. nih.gov | nih.gov |
| PVC Stabilization | Stabilizer (Organotin Thioglycolate) | Organotin derivatives of thioglycolate esters act as stabilizers for PVC. wikipedia.org | wikipedia.orgatamanchemicals.com |
The thiol group (S-H) in this compound is a key functional group for its role as a reducing agent or a hydrogen atom donor. Thiols are well-established as more acidic than their alcohol counterparts and are readily deprotonated to form thiolates. wikipedia.org Thioglycolic acid is recognized as a strong reducing agent, particularly at higher pH values, capable of reducing metal ions such as Fe(III) to Fe(II). wikipedia.orgatamanchemicals.com
In the context of catalysis, the relative weakness of the S-H bond allows thiols to function as effective hydrogen atom donors to quench radical species. wikipedia.org This property is fundamental to their role as radical scavengers. nih.gov In photoredox catalysis, thiols can serve as co-catalysts by engaging in hydrogen atom transfer (HAT) steps within the catalytic cycle. researchgate.net This reactivity is leveraged in biological systems, where thiols like glutathione (B108866) are crucial for redox signaling and protecting against oxidative damage by reducing reactive oxygen species. nih.govnih.gov The thiyl radicals formed after H-atom donation are relatively stable and can participate in subsequent reactions, such as dimerization to form disulfides. wikipedia.org
Photochemical and Radiolytic Transformations
This compound is susceptible to transformations when exposed to electromagnetic energy in the form of light or ionizing radiation. Its reactivity is primarily dictated by the thiol and ester functional groups.
Photochemical Transformations: The thiol group is the principal chromophore for photochemical reactions in molecules like this compound. The absorption of UV light can lead to the cleavage of the S-H bond, generating a thiyl radical and a hydrogen atom. acs.org This process is the basis for the use of thiols in various photochemical applications. For instance, thiols can act as co-catalysts in photochemically-driven reactions by participating in hydrogen atom transfer cycles. researchgate.net The resulting thiyl radical can undergo further reactions, such as dimerization or abstracting hydrogen from other molecules.
Radiolytic Transformations: Radiolysis involves the dissociation of molecules caused by ionizing radiation. wikipedia.org In aqueous solutions, the primary mechanism involves the reaction of the solute with the radiolysis products of water, which include the hydroxyl radical (•OH), hydrated electron (e-aq), and hydrogen atom (H•). iaea.org Thiols are highly reactive towards these species, particularly the hydroxyl radical.
This high reactivity makes thiols effective radical scavengers, a property that underlies their role in influencing cellular radiosensitivity. nih.gov By scavenging the damaging free radicals produced by radiation, thiols can protect more critical biological molecules. nih.gov However, this reactivity also means that this compound itself will be degraded upon irradiation. The process of self-decomposition of radioactively labeled compounds is well-known, where the emitted radiation interacts with surrounding molecules, causing their breakdown and reducing the radiochemical purity. iaea.org The use of radical scavengers, often called quenchers, is a common strategy to mitigate the radiolytic degradation of radiopharmaceuticals. nih.gov Given its reactivity towards radicals, this compound could itself act as a quencher in certain systems, although it would be consumed in the process.
Analytical Methodologies for Isopropyl Thioglycolate
The accurate detection and quantification of isopropyl thioglycolate in various matrices, from raw materials to finished products, are critical for quality control and process monitoring. Analytical chemists employ a range of sophisticated techniques to identify and measure this compound, with chromatographic and spectroscopic methods being the most prominent. These methodologies provide essential data regarding the purity, concentration, and structural integrity of this compound.
Chromatographic Techniques for Detection and Quantification
Chromatography is a fundamental analytical technique for separating mixtures into their individual components. For this compound, both gas and liquid chromatography are utilized, chosen based on the sample matrix, required sensitivity, and the specific analytical goal.
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. It is particularly useful for detecting trace amounts of the compound, for instance, as an impurity in other chemicals. google.com A common application involves headspace GC, where the vapor above a sample is injected into the chromatograph, which is ideal for analyzing residual amounts of the volatile this compound in a less volatile matrix. google.com
The typical setup involves a GC system equipped with a Flame Ionization Detector (FID), which offers high sensitivity to organic compounds. google.comgoogle.com In one documented application, headspace GC with an FID was used to confirm the absence of residual this compound in a sample of thioglycolic acid after a purification process. google.com The process demonstrated the effective removal of the odoriferous ester to non-detectable levels. google.com For quality control in the production of related thioglycolate esters, such as isooctyl thioglycolate, GC-FID is employed to monitor the reaction and ensure the final product meets purity specifications, often requiring a content of over 99.5%. google.com
Table 1: Typical Gas Chromatography (GC) Parameters for Thioglycolate Ester Analysis
| Parameter | Description |
|---|---|
| Technique | Headspace Gas Chromatography (GC) google.com |
| Detector | Flame Ionization Detector (FID) google.comgoogle.com |
| Carrier Gas | Nitrogen or Helium |
| Application | Detection of trace this compound as an impurity google.com; Quality control of thioglycolate ester synthesis google.com |
| Sample Type | Vapor from a sample matrix (Headspace) google.com; Reaction solution google.com |
Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another cornerstone for the analysis of this compound. sielc.com HPLC is well-suited for samples that may not be sufficiently volatile or thermally stable for GC.
A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method uses a Newcrom R1 column, which has low silanol (B1196071) activity, providing good peak shape and separation. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications where the eluent needs to be compatible with mass spectrometry, phosphoric acid is replaced with a volatile acid such as formic acid. sielc.com This HPLC method is robust and scalable, making it suitable for both analytical quantification and preparative separation to isolate impurities. sielc.com Furthermore, the use of columns with smaller particles (e.g., 3 µm) allows for rapid analysis times compatible with Ultra-Performance Liquid Chromatography (UPLC) systems. sielc.com While specific methods for this compound are established, related compounds like thioglycolic acid are also routinely analyzed by RP-HPLC using ODS-silica columns and UV detection. jst.go.jp
Table 2: High-Performance Liquid Chromatography (HPLC) Method for this compound
| Parameter | Description | Reference |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
| Detector | UV Detector; Mass Spectrometer (MS) | sielc.comjst.go.jp |
| Applications | Quantification, Impurity Isolation, Pharmacokinetics | sielc.com |
Spectroscopic Approaches for Identification and Purity
Spectroscopy involves the interaction of electromagnetic radiation with matter and provides invaluable information about molecular structure and purity. For this compound, several spectroscopic techniques are used in conjunction to confirm its identity and elucidate its structure.
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The analysis of this compound by IR spectroscopy reveals characteristic absorption bands corresponding to its constituent parts. nih.gov The spectrum is typically obtained on a neat sample using a capillary cell for Fourier-Transform Infrared (FTIR) spectroscopy. nih.gov
The key functional groups in this compound each absorb infrared radiation at a specific frequency range. The most prominent peaks include a strong absorption from the carbonyl group (C=O) of the ester, typically found in the 1680-1630 cm⁻¹ region. Other significant absorptions include those for the C-O stretch of the ester, the S-H stretch of the thiol group (usually a weak band), and various C-H stretches and bends from the isopropyl and methylene (B1212753) groups.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Thiol | S-H Stretch | 2550 - 2600 (weak) |
| Alkyl | C-H Stretch | 2850 - 3000 |
| Ester Carbonyl | C=O Stretch | 1735 - 1750 |
| Ester | C-O Stretch | 1100 - 1300 |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra are used to map out the carbon-hydrogen framework of this compound. nih.gov
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows distinct signals for the protons of the isopropyl group and the methylene protons of the thioglycolate moiety. The ¹³C NMR spectrum complements this by showing a signal for each unique carbon atom in the molecule.
Table 4: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH(CH₃)₂ | ~1.25 | Doublet |
| -CH(CH₃)₂ | ~5.0 | Septet | |
| -S-CH₂-C=O | ~3.2 | Singlet | |
| -SH | Variable (often broad) | Singlet | |
| ¹³C NMR | -CH(CH₃)₂ | ~22 | |
| -S-CH₂-C=O | ~26 | ||
| -CH(CH₃)₂ | ~69 |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov For volatile compounds like this compound, MS is often coupled with Gas Chromatography (GC-MS), where the GC separates the compound before it enters the mass spectrometer. nih.gov
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (nominal mass: 134 amu). nih.gov High-resolution mass spectrometry can determine the exact mass (134.04015 Da), which allows for the unambiguous determination of its elemental formula (C₅H₁₀O₂S). nih.gov In addition to the molecular ion, the spectrum will display several fragment ions resulting from the cleavage of specific bonds within the molecule upon ionization. Common fragmentation patterns for esters include the loss of the alkoxy group or parts of the alkyl chain.
Table 5: Key Mass Spectrometry Data for this compound
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Molecular Formula | C₅H₁₀O₂S | nih.gov | |
| Molecular Weight | 134.20 g/mol | (Nominal Mass: 134) | nih.gov |
| Exact Mass | 134.04015073 Da | Determined by high-resolution MS | nih.gov |
| Molecular Ion (M⁺) | m/z 134 | Represents the intact ionized molecule | |
| Key Fragment | m/z 75 | [M - C₃H₇]⁺ or [HSCH₂COOH]⁺ | |
| Key Fragment | m/z 59 | [CO-S-CH₂]⁺ or [O=C(CH₃)₂]⁺ |
| Key Fragment | m/z 43 | [C₃H₇]⁺ (Isopropyl cation) | |
Electrochemical Methods for Thiol Detection
Electrochemical sensors offer a promising avenue for the detection of thiol compounds due to their inherent advantages, such as high sensitivity, rapid response, low cost, and ease of miniaturization. researchgate.netrsc.org These methods are based on the electrochemical activity of the thiol group (-SH), which can be oxidized at an electrode surface. srce.hr The detection of thioglycolic acid (TGA), a compound containing both a thiol and a carboxylic acid functional group, and its derivatives has been a subject of significant research, providing a framework for the analysis of related molecules like this compound. researchgate.netsrce.hr
Various electrochemical techniques are employed for thiol detection, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometric detection. abechem.comresearchgate.netresearchgate.net CV and DPV are often used to investigate the electrode process and to perform quantitative analysis. abechem.comabechem.com For instance, a disposable electrochemical sensor based on a preanodized screen-printed carbon electrode (SPCE) has been developed for TGA determination. researchgate.net The preanodization of the electrode creates an electrocatalytic effect, shifting the oxidation peak potential to less positive values and increasing the current magnitude, thereby enhancing sensitivity. researchgate.net
The development of modified electrodes is a key strategy to improve the selectivity and sensitivity of thiol detection. These modifications can involve nanomaterials like graphene oxide, cadmium selenide (B1212193) (CdSe) quantum dots, and metallic nanoparticles. abechem.comabechem.com For example, a sensor using a thioglycolic acid-decorated cadmium selenide (CdSe) doped graphene oxide modified graphite (B72142) electrode was developed for the simultaneous determination of other compounds, showcasing the versatility of modifying electrodes with thiol-containing molecules. abechem.comabechem.com Another approach involves using a carbon paste electrode modified with silver microparticles for the indirect amperometric detection of thiols after derivatization. researchgate.net Pulsed electrochemical detection (PED) coupled with capillary electrophoresis is another powerful technique that allows for the direct detection of both reduced (thiol) and oxidized (disulfide) forms of thiocompounds without derivatization. nih.gov Integrated pulsed amperometric detection (IPAD), a form of PED, provides stable baselines and achieves very low detection limits, typically in the femtomole (fmol) range. nih.gov
Recent innovations include the development of sensors for specific applications, such as a highly sensitive electrochemical sensor based on thioglycolic acid-decorated metallic phase molybdenum disulfide (TA@MP-MoS2) nanosheets for detecting the antiviral drug molnupiravir (B613847). researchgate.net These advanced sensors demonstrate wide linear dynamic ranges and low detection limits, often in the micromolar (μM) to nanomolar (nM) range. researchgate.netabechem.com The synergistic effects between the nanomaterials and the electrode enhance electron transfer, leading to a more sensitive response. researchgate.net Such methodologies, while often demonstrated for TGA or other thiols, establish the principles applicable for creating dedicated sensors for this compound.
Table 1: Overview of Electrochemical Methods for Thiol Detection
| Electrochemical Technique | Electrode System | Key Principle | Reported Application/Findings | Reference |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Preanodized Screen-Printed Carbon Electrode (SPCE*) | Electrocatalytic effect of the modified electrode enhances the oxidation signal of the thiol. | Used for the determination of thioglycolic acid (TGA) in hair-waving products. | researchgate.net |
| Cyclic Voltammetry (CV) & Differential Pulse Voltammetry (DPV) | Thioglycolic Acid Decorated CdSe Doped Graphene Oxide Modified Graphite Electrode | Nanocomposite structure provides a large surface area and high conductivity, enhancing catalytic activity. | Simultaneous detection of morphine and methadone, with TGA as part of the sensor structure. Achieved detection limits of 0.03-0.04 μM. | abechem.comabechem.com |
| Pulsed Electrochemical Detection (PED) / Integrated Pulsed Amperometric Detection (IPAD) | Gold or Platinum Electrodes | Direct detection of thiols and disulfides without derivatization using a repeating sequence of potentials. | Coupled with capillary electrophoresis, it achieves mass detection limits of ≤ 2 pg (5 fmol) for thiocompounds. | nih.gov |
| Amperometric Detection (AD) | Carbon Paste Electrode modified with Silver Microparticles | Indirect detection based on the electrochemical signal of 2-thiopyridone (2-TP) generated after derivatization of the thiol. | Determination of cysteine and glutathione (B108866) with LOD values in the low micromolar range (0.9-4 μM). | researchgate.net |
| Square Wave Voltammetry (SWV) | Thioglycolic Acid (TA)-decorated Molybdenum Disulfide (MP-MoS2) Nanosheets on Screen-Printed Carbon Electrode (SPCE) | Synergistic effects between the nanomaterial and the electrode enhance electron transfer for a more sensitive response. | Developed for molnupiravir detection, achieving a low detection limit of 0.0713 μM. | researchgate.net |
Sample Preparation Techniques for Complex Matrices
The accurate analysis of this compound in complex matrices, such as cosmetics, environmental samples, or biological fluids, necessitates effective sample preparation. chromatographyonline.compreprints.org The primary goals of sample preparation are to isolate the target analyte from interfering matrix components, concentrate the analyte to detectable levels, and present it in a solvent compatible with the analytical instrument. preprints.orgucsb.edumdpi.com Given the reactive nature and potential for low concentrations of thiols, specialized techniques are often required. nih.govnih.gov
Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract analytes from a sample. researchgate.netwiley.com Headspace SPME (HS-SPME) is particularly useful for volatile compounds. researchgate.netacs.org For thiols, which can have poor chromatographic behavior, in-fiber derivatization is often performed. researchgate.netwiley.com This involves using a derivatizing agent, such as N-phenylmaleimide or 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the thiol on the SPME fiber to form a more stable and easily detectable derivative. nih.govresearchgate.netacs.org This approach has been successfully used to analyze various thiol compounds in complex samples like garlic, onion, wine, and beer, achieving detection limits in the low microgram-per-liter (µg/L) or nanogram-per-liter (ng/L) range. nih.govnih.govresearchgate.netacs.org
Liquid-Liquid Extraction (LLE) and its micro-scale variations are common methods for sample cleanup. chromatographyonline.comlu.se Salting-out assisted LLE (SALLME) enhances the extraction of analytes from aqueous samples into an organic solvent by adding salt, which reduces the analyte's solubility in the aqueous phase. chromatographyonline.comnih.gov This technique, often combined with derivatization, has been used to extract biothiols from complex matrices like human urine for GC-MS analysis. nih.gov Dispersed liquid-liquid extraction has also been effectively used for cosmetic products, where solvents like acetonitrile and tetrahydrofuran (B95107) help disperse diverse matrix types. rsc.org
Solid-Phase Extraction (SPE) is another widely used technique for sample cleanup and concentration. chromatographyonline.compreprints.org It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). chromatographyonline.com The analyte is retained on the sorbent while matrix interferences pass through, after which the analyte is eluted with a small volume of a different solvent. lcms.cz For complex matrices like cosmetics or food, SPE can be used to remove high molecular weight interferents, fats, and pigments. rsc.orglcms.cz A "pass-through" SPE approach, where the interferences are retained and the analyte flows through, offers a quick and effective cleanup alternative. lcms.cz
Derivatization is a critical step in many analytical methods for thiols. researchgate.netnih.gov Besides improving stability and chromatographic performance, it can enhance the sensitivity of detection, especially for mass spectrometry. mdpi.com For example, converting thiols to pentafluorobenzyl (PFB) derivatives via extractive alkylation allows for sensitive analysis by GC-MS. nih.gov Another agent, 4,4-dithiodipyridine (DTDP), has been used for derivatizing wine thiols, enabling analysis by advanced chromatography techniques. mdpi.com
Table 2: Comparison of Sample Preparation Techniques for Thiol Analysis
| Technique | Matrix | Key Steps | Instrumentation | Findings / Performance | Reference |
|---|---|---|---|---|---|
| Headspace Solid-Phase Microextraction (HS-SPME) with In-Fiber Derivatization | Garlic, Onion (Aqueous & Solid Samples) | HS extraction with SPME fiber; In-fiber derivatization with N-phenylmaleimide. | GC-MS | LOD in the low µg/L range; RSD <10%. | researchgate.netwiley.com |
| HS-SPME with Extractive Alkylation | Wine | Thiols converted to pentafluorobenzyl (PFB) derivatives; HS-SPME of the derivatives. | GC-EI-MS | LODs of 0.9-17 ng/L for various polyfunctional thiols. | nih.gov |
| On-Fiber Derivatization HS-SPME | Beer | Automated HS-SPME; On-fiber derivatization with 2,3,4,5,6-pentafluorobenzyl bromide. | GC-MS/MS | Quantitation below sensory thresholds for key hop-derived thiols. | nih.gov |
| Salting-Out Assisted Liquid-Liquid Microextraction (SALLME) | Human Urine | Tandem microwave-assisted derivatization followed by SALLME. | GC-MS | Successfully measured biothiols (cysteine, homocysteine); Standard addition method used to overcome matrix effects. | nih.gov |
| Dispersed Liquid-Liquid Extraction & Solid-Phase Extraction (SPE) | Cosmetics | Extraction with saturated NaCl-acetonitrile/THF; Pre-purification with co-precipitant; Cleanup with WAX-SPE. | UHPLC-MS/MS | Applied to PFASs analysis, demonstrating a robust method for complex cosmetic matrices with recoveries of 70.1-114.7%. | rsc.org |
| Pass-Through Solid-Phase Extraction (SPE) | Tea, Cocoa | QuEChERS extraction followed by a pass-through SPE cleanup step. | UPLC-MS/MS | Effectively reduced matrix effects from complex samples; 99% of analytes showed repeatability within tolerance (RSDr ≤ 20%). | lcms.cz |
Computational Chemistry and Theoretical Studies of Isopropyl Thioglycolate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These ab initio methods solve the Schrödinger equation (or approximations of it) to determine parameters like geometry, energy, and electronic distribution.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a variety of chemical systems. sumitomo-chem.co.jp For thioglycolic acid and by extension its esters, DFT is used to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. researchgate.netmdpi.com
Studies on thioglycolic acid often employ hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable geometric optimization. ucas.ac.cn These calculations are crucial for understanding the molecule's stable conformations and the electronic effects of its functional groups—the thiol, the carbonyl, and the ester group in the case of isopropyl thioglycolate. For instance, DFT calculations on TGA have been used to analyze its adsorption on metal surfaces, a process relevant to its use as a corrosion inhibitor. acs.org This involves modeling the interaction between the molecule's orbitals and the metal's surface orbitals to predict binding energies and mechanisms. researchgate.netacs.org
Molecular Orbital Analysis (e.g., HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
For thioglycolic acid, DFT calculations have been performed to determine the energies of these frontier orbitals. researchgate.netucas.ac.cn A smaller HOMO-LUMO gap suggests higher reactivity. In thioglycolates, the HOMO is typically localized around the sulfur atom, reflecting the nucleophilic character of the thiol group. The LUMO is often associated with the carbonyl group's π* anti-bonding orbital. The introduction of an isopropyl group is expected to have a minor electron-donating effect, which could slightly raise the HOMO energy level and subtly alter the molecule's reactivity compared to TGA or other esters.
Below is a table of representative calculated molecular properties for thioglycolic acid, which serves as a model for its esters.
| Property | Calculated Value (Thioglycolic Acid) | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 6.4 eV | Correlates with chemical reactivity and stability |
| Dipole Moment | ~2.3 D | Measures molecular polarity, influencing solubility and intermolecular forces |
Note: Values are approximate and can vary based on the computational method (functional/basis set) and the conformation of the molecule.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comrsc.org By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational landscape, its interactions with surrounding molecules (like solvents), and its dynamic behavior. mdpi.comosti.gov
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling links a molecule's chemical structure to its biological activity or a specific physical property. nih.gov By analyzing a series of related compounds, SAR can identify the chemical substructures (pharmacophores or toxicophores) responsible for a given effect. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations to predict the activity of new compounds. jst.go.jp
For thioglycolates, SAR and QSAR models are primarily used in the context of toxicology and skin penetration. nih.govjst.go.jp For example, models can predict the skin sensitization potential of different thioglycolate esters based on factors like molecular size, lipophilicity (logP), and the chemical reactivity of the thiol group. While specific SAR models for this compound are not published, it would be included in broader models for thioglycolic acid and its derivatives to predict endpoints like skin irritation or corrosivity. researchgate.net These models are valuable tools for regulatory agencies and cosmetic formulators to assess safety without extensive animal testing. nih.gov
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is an essential tool for elucidating complex reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. sumitomo-chem.co.jprsc.orgescholarship.org This provides a level of detail that is often inaccessible through experimental methods alone. sumitomo-chem.co.jp
For thioglycolates, a key reaction is the thiol-disulfide exchange, which is the basis for their use in hair care products to break the disulfide bonds in keratin (B1170402). researchgate.netmdpi.com Computational studies, particularly using DFT, have been employed to model this reaction. researchgate.net The mechanism involves the nucleophilic attack of the thiolate anion (RS⁻) on a disulfide bond. Calculations can determine the structure of the transition state and the energy barrier for the reaction, explaining how factors like pH (which affects the concentration of the more reactive thiolate) influence the reaction rate. researchgate.net Similar approaches can be used to study the hydrolysis of the ester bond in this compound under acidic or basic conditions.
Predictive Toxicology Modeling
Predictive toxicology is an area of in silico (computational) science that uses computer models to forecast the potential toxicity of chemicals. nih.govjscimedcentral.com These models are built on existing toxicological data and use various algorithms, including QSAR, read-across, and expert systems, to make predictions for new or untested substances. jscimedcentral.com
For this compound and other cosmetic ingredients, predictive toxicology is crucial for safety assessment. nih.govarchive.org Web-based platforms and software can predict a range of toxicological endpoints, including:
A bsorption, D istribution, M etabolism, and E xcretion (ADME)
Carcinogenicity
Mutagenicity
Skin and eye irritation
Skin sensitization
These predictive models analyze the structure of this compound for "structural alerts"—sub-structures known to be associated with specific types of toxicity. The thiol group and the ester linkage are key features that would be assessed by these models. The predictions help prioritize chemicals for further testing and support a move towards reducing animal experiments in safety evaluations.
The table below summarizes the types of in silico toxicological predictions relevant to this compound.
| Toxicological Endpoint | Predictive Approach | Relevance for this compound |
| Skin Sensitization | QSAR, Read-Across | The thiol group is a potential structural alert for sensitization. Models predict the likelihood of causing an allergic skin reaction. |
| Skin/Eye Irritation | Expert Systems, QSAR | Models assess the potential for the compound to cause local irritation upon contact. |
| Mutagenicity (Ames Test) | SAR, Statistical Models | Predicts the potential of the compound to cause DNA mutations, often a precursor to carcinogenicity. |
| Dermal Absorption | Physicochemical Models | Estimates the rate and extent of skin penetration based on properties like logP and molecular weight. jst.go.jp |
Applications of Isopropyl Thioglycolate in Specific Industries Research Perspectives
Hair Care Formulations: Advanced Research and Development
In the cosmetics sector, isopropyl thioglycolate and its related compounds are integral to products designed for permanent waving and hair straightening. grandviewresearch.comcosmeticsinfo.org Research in this area focuses on maximizing efficacy while understanding the underlying chemical interactions with hair fibers.
The structural integrity and shape of hair are primarily determined by disulfide bonds (-S-S-) within its keratin (B1170402) protein structure. wiley.com Thioglycolates, including this compound, function as reducing agents that chemically alter these bonds. cosmeticsinfo.org
The modification process involves a two-step chemical reaction:
Reduction : The thiol group (-SH) on the thioglycolate molecule cleaves the disulfide bonds in the hair's cortex. nih.gov This reaction converts the disulfide bond into two sulfhydryl (-SH) groups. wiley.com This breakage of cross-links relaxes the hair's internal structure, making it malleable and allowing it to be reshaped, for instance, around a curler for permanent waving or straightened with a flat iron. wiley.comnih.gov
Neutralization (Oxidation) : After the hair is physically set into its new shape, an oxidizing agent, typically a dilute solution of hydrogen peroxide, is applied. cosmeticsinfo.org This reverses the initial reaction, reforming disulfide bonds in new positions and locking the hair into its altered configuration. wiley.com
The effectiveness and stability of hair care formulations containing this compound are highly dependent on their chemical environment, particularly the pH. These products are typically formulated at an alkaline pH, which is necessary for the thioglycolate to be in its active, ionized form and to swell the hair cuticle, allowing the agent to penetrate the cortex. The Cosmetics Regulation of the European Union specifies pH and concentration limits for thioglycolic acid and its salts and esters in hair waving or straightening products to ensure proper function. cosmeticsinfo.org
Table 1: European Union Regulation for Thioglycolic Acid and its Esters in Hair Products
| Use Category | Maximum Concentration (as Thioglycolic Acid) | Required pH Range |
|---|---|---|
| General Use | 8.0% | 7.0 - 9.5 |
| Professional Use | 11.0% | 7.0 - 9.5 |
Data sourced from the Cosmetics Regulation of the European Union. cosmeticsinfo.org
A significant challenge in formulation chemistry is the stability of thioglycolate solutions. Over time, they can degrade and release hydrogen sulfide, which has a strong, unpleasant odor. google.com Research into stabilizing these formulations is ongoing. One approach involves the inclusion of antioxidants or specific active ingredients like ascorbic acid or its salts to act as odor stabilizers. google.com
Research is actively exploring the creation of novel derivatives based on the thioglycolic acid structure to impart enhanced or new properties to polymers. A major area of this research is the development of "thiomers," which are polymers that have been modified to include thiol groups. researchgate.netacs.org
The synthesis of these derivatives often involves the covalent attachment of thioglycolic acid to a polymer backbone, such as chitosan (B1678972) or gellan gum, through esterification or the formation of amide bonds. acs.orgresearchgate.net The resulting thiolated polymers exhibit significantly improved mucoadhesive properties. acs.org This enhancement is attributed to the formation of covalent disulfide bonds between the thiol groups of the polymer and cysteine-rich domains in mucus glycoproteins. oatext.com While primarily investigated for drug delivery applications, the fundamental principle of using thiol groups to create strong bonds with biological substrates is relevant for developing advanced cosmetic ingredients with superior adhesion or conditioning effects.
Polymer Chemistry and Materials Science
Beyond cosmetics, the thiol group in this compound makes it a valuable tool in polymer synthesis and modification, where it is used to control polymer architecture and introduce specific functionalities. grandviewresearch.com
The mechanism of chain transfer is as follows:
A growing polymer radical chain abstracts the hydrogen atom from the thiol group (-SH) of the this compound molecule.
This terminates the growth of that specific polymer chain, creating a "dead" polymer.
A new radical is formed on the sulfur atom of the thioglycolate molecule.
This new radical then initiates the growth of a new polymer chain by reacting with a monomer unit.
Table 2: Comparison of Chain Transfer Agents in Emulsion Polymerization
| Chain Transfer Agent | Molecular Weight (Mw) | Heterogeneity Index (HI) |
|---|---|---|
| None | 571,000 | - |
| Isooctyl Thioglycolate | 16,900 | 1.84 |
| Dodecyl Thioglycolate | 19,600 | 1.71 |
| Methyl 3-mercaptopropionate | 14,500 | 1.63 |
| Dodecyl 3-mercaptopropionate | 18,100 | 1.68 |
Comparative data from emulsion polymerization of Ethyl Acrylate/Methyl Methacrylate. A lower Heterogeneity Index (HI) indicates a more uniform polymer molecular weight distribution. google.com
The incorporation of thiol groups into polymer structures opens up possibilities for post-polymerization modification and crosslinking. By using a thioglycolate CTA during synthesis, thiol end-groups are introduced to the polymer chains. These thiol groups can then be used in subsequent reactions.
One key application is the formation of cross-linked networks. This can be achieved through the oxidation of thiol groups from two different polymer chains, which react to form a disulfide bond, linking the chains together. This method is used to create hydrogels and other cross-linked materials. nih.gov
Furthermore, the presence of thiol groups allows for "thiol-ene" reactions, where the thiol adds across a carbon-carbon double bond, providing a highly efficient way to graft molecules onto the polymer or to create complex polymer architectures. nih.gov Research has also shown that combining a chain transfer agent like 2-ethylhexyl thioglycolate with a crosslinking agent during emulsion polymerization can regulate molecular weight and create branched polymer architectures, which can be used to design advanced materials like pressure-sensitive adhesives. rsc.org The ability to introduce disulfide bonds into the side-chains of polymers also allows for the design of stimuli-responsive materials, where the disulfide links can be broken under specific redox conditions, triggering a change in the material's properties. rsc.org
Synthesis of Thioglycolate-Containing Polymers
The incorporation of thiol groups into polymer structures imparts valuable properties such as redox responsiveness, self-healing capabilities, and strong mucoadhesive and metal-ion complexation characteristics. researchgate.net this compound, as a derivative of thioglycolic acid, serves as a key building block in the synthesis of these functional polymers, often referred to as thiomers. jsta.cl The synthesis of polymers containing thioglycolate moieties can be achieved through several established polymerization protocols. researchgate.netjsta.cl
Key Polymerization Methods:
Chain-Growth Polymerization: In methods like radical polymerization, this compound can be utilized. For instance, its thiol group can function as a chain transfer agent, controlling the molecular weight of the polymer and introducing a terminal thiol functional group. This is a common strategy for producing telechelic polymers or polymer grafts. mdpi.com
Step-Growth Polymerization: Thioglycolate esters can participate in polycondensation and polyaddition reactions. researchgate.netjsta.cl The thiol group can react with various functional groups, such as isocyanates or acrylates (via Michael addition), to form the polymer backbone. These methods allow for the direct incorporation of the sulfur-containing functional group into the main chain of the polymer. researchgate.net
Post-Polymerization Modification: An alternative strategy involves modifying pre-formed polymers with this compound. For example, a polymer with reactive ester or amide groups can be treated with this compound to append the thiol functionality as a side chain. This approach is versatile as it allows for the thiolation of a wide range of existing natural and synthetic polymers. researchgate.net
The choice of synthetic method depends on the desired polymer architecture—whether the thiol groups are needed in the backbone, as side chains, or at the chain ends. jsta.cl Research in this area focuses on controlling the polymer structure to tailor its physicochemical properties for specific applications in drug delivery, tissue engineering, and the development of smart materials. jsta.cl
Pharmaceutical and Agrochemical Intermediates
The reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules used in the pharmaceutical and agrochemical industries. chemicalland21.comoecd.org Its thiol and ester functionalities provide two distinct reaction sites for building molecular complexity. chemicalland21.com
Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound and its analogues are crucial intermediates in the synthesis of certain Active Pharmaceutical Ingredients (APIs), particularly antiviral drugs. A notable example is the synthesis of the oxathiolane core, which is a key structural component of the nucleoside reverse transcriptase inhibitors lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), used in HIV treatment. vcu.edunih.gov
A novel and cost-effective synthetic route has been developed that utilizes a thioglycolate ester as a primary starting material. nih.gov While much of the documented research focuses on using l-menthyl thioglycolate for stereochemical control or methyl thioglycolate as a model, the core chemistry is applicable to other alkyl esters like this compound. vcu.edunih.gov
The key transformation involves the reaction of the thioglycolate ester with sulfuryl chloride to generate a sulfenyl chloride intermediate. This intermediate then undergoes a regioselective addition to an olefin, such as vinyl acetate (B1210297). Subsequent intramolecular reactions lead to the formation of the desired oxathiolane ring system. nih.gov This process, which can be optimized for continuous flow manufacturing, represents a significant advancement in producing these essential medicines more efficiently. acs.org
| Step | Reactant(s) | Key Intermediate | Purpose | Reference |
| 1 | Thioglycolic Acid + Isopropyl Alcohol | This compound | Formation of the starting ester | chemicalland21.com |
| 2 | This compound + Sulfuryl Chloride | Isopropyl 2-((chlorosulfenyl)oxy)-2-oxoethanethioate | Generation of the reactive sulfenyl chloride | nih.gov |
| 3 | Sulfenyl Chloride Intermediate + Vinyl Acetate | Dichlorinated adduct | Carbon-sulfur bond formation and framework construction | nih.gov |
| 4 | Dichlorinated Adduct + Water | Hydroxy-oxathiolane carboxylate | Ring closure to form the core API structure | vcu.edunih.gov |
This interactive table outlines the generalized steps in the synthesis of the oxathiolane core for APIs like lamivudine, where this compound can serve as a key starting material.
Development of Agrochemical Compounds
A specific research finding highlights the use of a thioglycolate ester in the synthesis of the insecticide fluhexafon (B1440673). ccspublishing.org.cn The synthesis introduces the critical trifluoromethyl group via a radical addition reaction between trifluoropropene and methyl thioglycolate. ccspublishing.org.cn This reaction forms a thioether which is then oxidized to a sulfonyl acetate, a key precursor to the final fluhexafon molecule. The use of an isopropyl ester in place of the methyl ester would be an analogous reaction, potentially altering reaction kinetics or the properties of the intermediate.
Synthesis of Fluhexafon Intermediate:
Reaction: Radical addition of a thioglycolate ester to trifluoropropene. ccspublishing.org.cn
Purpose: To create the carbon-sulfur bond and introduce the trifluoromethyl-containing fragment. ccspublishing.org.cn
Significance: This demonstrates the utility of thioglycolate esters as building blocks for constructing the carbon skeleton of complex agrochemicals. ccspublishing.org.cn
This example underscores the role of simple molecules like this compound as versatile starting points for producing high-value, specialized agrochemical products.
Other Specialized Industrial Applications (e.g., Corrosion Inhibition)
Beyond polymers and life sciences, this compound and its close analogues find application as specialty chemicals, most notably as corrosion inhibitors in the oil and gas industry. nih.govacs.org Corrosion in pipelines and wells is a major operational challenge, and chemical inhibitors are a primary method of control.
Recent research has demonstrated that small thiol-based molecules, specifically butyl thioglycolate, act as powerful synergists when combined with certain kinetic hydrate (B1144303) inhibitor (KHI) polymers. nih.govacs.orgresearchgate.net This combination provides excellent dual-functionality, preventing both the formation of gas hydrates and inhibiting CO2 corrosion in production flow lines. nih.govacs.org The addition of butyl thioglycolate to a maleic anhydride-co-N-isopropylmethacrylamide (MA:NIPMAM) copolymer not only resulted in superior corrosion inhibition but also enhanced the performance of the gas hydrate inhibitor. nih.govresearchgate.net
| Inhibitor System | Application | Key Finding | Reference |
| Butyl Thioglycolate + MA:NIPMAM-DBAPA | Oil & Gas Pipelines | Excellent dual gas hydrate and corrosion inhibition. | nih.govacs.org |
| Butyl Thioglycolate | Corrosion Inhibition | Provided better corrosion inhibition efficiency than a traditional fatty imidazoline (B1206853) inhibitor. | nih.gov |
| Butyl Thioglycolate | Gas Hydrate Inhibition | Enhanced the overall gas hydrate inhibition performance of the base polymer. | nih.govresearchgate.net |
This interactive table summarizes the research findings on the synergistic effects of butyl thioglycolate, a close analogue of this compound, in corrosion and hydrate inhibition.
Furthermore, thioglycolate compounds are used as corrosion inhibitors in high-density, zinc-containing brines for wellbore operations. google.com Interestingly, their effectiveness is highly temperature-dependent. While they provide good protection in the high-temperature range of 149°C to 204°C, they can paradoxically accelerate corrosion at lower temperatures (e.g., 37.8°C to 65.6°C). google.com To overcome this limitation, they are typically formulated in combination with other inhibitors, such as thiocyanates or thiourea, to ensure protection across the wide range of temperatures encountered in a wellbore. google.comgoogle.com
Future Research Directions and Challenges
Development of Sustainable and Greener Synthetic Routes
The traditional synthesis of thioglycolate esters, including isopropyl thioglycolate, often involves conventional esterification processes that may use harsh acid catalysts and require significant energy input. nih.govvulcanchem.com A primary challenge for future research is the development of more environmentally benign and efficient synthetic methodologies.
Key areas of focus include:
Heterogeneous Catalysis: Research into solid-supported catalysts offers a promising green alternative. Thermally activated silica (B1680970) gel, for instance, has been shown to be an effective, reusable, and environmentally safe solid support for promoting the synthesis of thioesters under neutral, solvent-free conditions. researchgate.net Other potential catalysts for exploration include montmorillonite (B579905) K-10 and KF-Alumina. researchgate.net A patent for isooctyl thioglycolate synthesis highlights a super-strong acid mesoporous material (SO42-/TiO2@CNTS) that shows high catalytic activity at lower temperatures. google.com
Process Intensification: The development of continuous flow processes can significantly improve efficiency and safety. A patented technique for the synthesis of isooctyl thioglycolate utilizes isooctanol as both the esterification raw material and an extractant in a multi-stage continuous process, thereby improving the product yield. google.com Continuous flow reactions using sulfuryl chloride have also been explored for related intermediates, demonstrating how controlling process conditions can influence yield and byproduct formation. acs.org
Alternative Reagents and Feedstocks: Moving away from petroleum-derived starting materials is a long-term goal. Research into synthesizing monomers from renewable resources, such as fatty acids, and modifying them through green reactions like thia-Michael additions, could pave the way for bio-based thioglycolate production. rsc.org
Solvent-Free and Alternative Solvents: The use of solvent-free reaction conditions, as demonstrated in some green synthesis methods, reduces waste and environmental impact. google.com Where solvents are necessary, the use of green solvents like water, sometimes in combination with co-solvents like isopropyl alcohol (IPA) to improve solubility, is a key research direction. mdpi.com
Table 1: Comparison of Synthetic Approaches for Thioglycolate Esters
| Methodology | Key Features | Potential Advantages | Research Challenges |
|---|---|---|---|
| Conventional Esterification | Acid-catalyzed reaction of thioglycolic acid and an alcohol (e.g., isopropanol). vulcanchem.com | Well-established, straightforward. | Often requires harsh catalysts, high energy, potential for byproducts. patsnap.com |
| Solid-Supported Catalysis | Use of reusable catalysts like silica gel or modified clays. researchgate.net | Environmentally friendly, catalyst can be recycled, can be solvent-free. researchgate.net | Catalyst efficiency, stability over multiple cycles, scalability. |
| Continuous Flow Process | Reactants are continuously fed into a reactor, and the product is continuously removed. google.comacs.org | Improved yield and safety, better heat and mass transfer, process intensification. google.com | Complex setup, optimization of flow parameters, potential for clogging. |
| Renewable Feedstocks | Synthesis from bio-based sources like plant oils or fatty acids. rsc.org | Reduces reliance on fossil fuels, improved sustainability profile. | Multi-step processes, catalyst development, economic viability. |
Understanding Long-Term Biological and Environmental Impacts
While this compound and its chemical relatives have been in use for decades, a comprehensive understanding of their long-term biological and environmental effects remains a critical area for future investigation. The hydrophilic nature of related compounds like ammonium (B1175870) thioglycolate (ATG) and thioglycolic acid (TGA) facilitates their transdermal absorption, which can lead to systemic exposure. nih.gov
Future research should prioritize:
Chronic Exposure Studies: Long-term exposure to thioglycolate-containing products, particularly in occupational settings like hairdressing, has been associated with health effects, including potential impacts on reproductive function. nih.govresearchgate.net More extensive epidemiological and longitudinal studies are needed to establish clear dose-response relationships and no-observable-adverse-effect levels (NOAELs) for chronic dermal exposure.
Mechanistic Toxicology: The mechanisms underlying thioglycolate-induced skin sensitization and irritation need further elucidation. nih.govoecd.org Studies have shown that sodium thioglycolate can cause epidermal hyperplasia, hyperkeratosis, and inflammation. nih.gov Understanding the specific cellular and molecular pathways, such as the role of inflammatory interleukins, is crucial for risk assessment. nih.gov
Environmental Fate and Ecotoxicology: Although some thioglycolates are considered readily biodegradable, their potential to cause harm to aquatic life with long-lasting effects is a concern. nih.govoecd.org Research is needed to fully characterize the biodegradation pathways of this compound and its metabolites in various environmental compartments (soil, water, sediment). The susceptibility of the ester linkage to hydrolysis and the thiol group to oxidation are key factors in its environmental degradation. vulcanchem.com
Reproductive and Developmental Toxicity: A NOAEL for reproductive and developmental toxicity of 100 mg/kg per day has been determined for thioglycolates in rats. researchgate.net However, given the potential for human exposure, further research to confirm these findings and investigate potential endocrine-disrupting effects is warranted.
Table 2: Summary of Known Biological and Environmental Data for Thioglycolates
| Endpoint | Finding | Reference |
|---|---|---|
| Dermal Absorption | Thioglycolates can penetrate the skin and be absorbed systemically. After dermal application, 30-50% of the dose was excreted in urine after 5 hours in one study. | nih.govprevor.comindustrialchemicals.gov.au |
| Skin Sensitization | Thioglycolic acid salts are considered skin sensitizers, with cases of allergic contact dermatitis reported, particularly in hairdressers. | nih.govoecd.org |
| Aquatic Toxicity | Classified as potentially harmful to aquatic life with long-lasting effects. | nih.gov |
| Biodegradability | Considered readily biodegradable, with a limited potential for bioaccumulation. | oecd.org |
| Systemic Toxicity | Long-term exposure has been linked to potential effects on the reproductive system in hairdressers. In animal studies, liver effects have been observed. | nih.govindustrialchemicals.gov.au |
Exploration of Novel Applications in Emerging Technologies
Beyond its established uses, the unique chemical properties of this compound—specifically its thiol group and ester functionality—make it a candidate for applications in a range of emerging technologies.
Future research could explore:
Advanced Polymer Synthesis: The role of thioglycolate esters as chain transfer agents in polymerization is well-known, allowing for the control of polymer molecular weight and architecture. vulcanchem.com Future work could focus on using this compound to synthesize novel functional polymers, such as those for drug delivery systems, advanced coatings, or specialty elastomers with precisely tailored properties. Thiol-ene click polymerization, a green and efficient reaction, could be used to create novel poly(ester-thioether)s. acs.org
Materials Science and Corrosion Inhibition: Thiols are known to adsorb onto metal surfaces, forming protective layers. Density functional theory studies have investigated the adsorption of thioglycolic acid on copper surfaces, suggesting potential applications in preventing corrosion and enhancing the stability of copper-based materials in electronics. acs.org this compound, as part of a synergistic blend, has also shown excellent performance as a corrosion inhibitor for CO2 corrosion in the oil and gas industry. acs.org
Nanotechnology: While direct applications are still emerging, the surface chemistry of nanoparticles is a critical area of research. researchgate.net The thiol group of this compound could be used to functionalize the surface of metal nanoparticles (e.g., gold, silver, cadmium telluride) to control their growth, prevent aggregation, or impart specific functionalities. researchgate.net This could be relevant for applications in bio-sensing, catalysis, and electronics. researchgate.netgoogle.com
Advanced Computational and Theoretical Insights
Computational chemistry provides powerful tools to predict the behavior of molecules, screen for properties, and elucidate reaction mechanisms, thereby accelerating research and reducing reliance on costly and time-consuming experiments.
For this compound, future computational studies could focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) can provide deep insights into the thermochemistry and kinetics of reactions. nih.gov It can be used to model sustainable synthetic pathways, optimize catalyst design, and understand the mechanisms of degradation. For example, DFT has been used to study the adsorption states and bond-breaking processes of thioglycolic acid on copper surfaces. acs.org
Predictive Toxicology (In Silico ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemicals. rsdjournal.org Applying these models to this compound and its metabolites can help predict its pharmacokinetic profile, potential for skin permeability, and toxicological endpoints, guiding targeted experimental studies and risk assessment. rsdjournal.orgnih.gov
Molecular Docking and Interaction Studies: For applications in materials science or biology, molecular docking can simulate the interaction of this compound with target surfaces or biomolecules. nih.govmdpi.com This can help in designing more effective corrosion inhibitors or understanding the molecular basis of its biological activity.
Force Field Development: Developing accurate force fields for molecular dynamics simulations of systems containing thioglycolate esters would enable the study of their behavior in complex environments, such as in polymer matrices or at interfaces.
Table 3: Application of Computational Methods in Thioglycolate Research
| Computational Method | Application Area | Potential Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms, Materials Science | Energy barriers for synthesis/degradation, catalyst performance, adsorption energy on metal surfaces. acs.orgnih.gov |
| In Silico ADMET Prediction | Pharmacokinetics, Toxicology | Prediction of skin permeability, metabolic pathways, potential toxicity without animal testing. rsdjournal.orgnih.gov |
| Molecular Docking | Drug Discovery, Materials Science | Binding affinity and mode of interaction with biological targets or material surfaces. nih.govmdpi.com |
| Molecular Dynamics (MD) | Polymer Science, Biophysics | Conformational dynamics in solution, behavior within a polymer matrix, interactions at interfaces. mdpi.com |
Interdisciplinary Research Synergies
Addressing the complex challenges and realizing the full potential of this compound will require collaboration across multiple scientific disciplines.
Key synergistic opportunities include:
Green Chemistry and Materials Science: The development of sustainable synthetic routes for this compound can directly feed into the creation of advanced materials, such as eco-friendly corrosion inhibitors or high-performance polymers derived from renewable resources. researchgate.netacs.org
Computational Toxicology and Environmental Health: Combining in silico prediction of long-term toxicity with targeted experimental studies can create a more efficient and ethical framework for assessing the health and environmental risks of this compound and related compounds. industrialchemicals.gov.aursdjournal.org
Polymer Science and Chemical Engineering: Collaboration between polymer chemists designing novel materials and chemical engineers developing continuous flow and process intensification strategies will be essential for the scalable and economic production of advanced polymers using this compound. google.comvulcanchem.com
Biotechnology and Synthetic Chemistry: Exploring enzymatic catalysis for the synthesis or degradation of this compound presents a green and highly selective alternative to traditional chemical methods. This involves synergy between biochemists who discover and engineer enzymes and synthetic chemists who integrate them into practical processes.
By fostering these interdisciplinary collaborations, the scientific community can navigate the challenges and unlock the next generation of applications for this compound, ensuring its continued utility in a more sustainable and technologically advanced future.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for assessing the purity and structural integrity of isopropyl thioglycolate in synthetic chemistry research?
- Methodological Answer : Key techniques include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR), high-performance liquid chromatography (HPLC) for purity analysis, and mass spectrometry (MS) for molecular weight validation. For reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards. Gas chromatography (GC) with flame ionization detection may also quantify volatile impurities .
Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should employ accelerated degradation testing under controlled temperature, humidity, and light exposure. Use factorial design to vary parameters (e.g., 25°C/60% RH vs. 40°C/75% RH). Monitor degradation via HPLC or UV-Vis spectroscopy, and validate results using kinetic modeling (e.g., Arrhenius equation for temperature-dependent decay). Include negative controls (e.g., inert atmosphere) to isolate degradation pathways .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize fume hood use to avoid inhalation, and employ personal protective equipment (PPE) such as nitrile gloves and lab coats. Toxicity assessments should reference in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies for acute/chronic exposure limits. Safety data from Burnett et al. (2009) indicate dermal irritation potential, necessitating rigorous spill containment protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydrolysis products of this compound under different pH conditions?
- Methodological Answer : Conflicting data may arise from hydrolysis pathway variability. Use Sn-NMR (for organotin analogs) or LC-MS to identify intermediate species. For example, under simulated gastric conditions (pH 1.2), dimethyltin bis(thioglycolate) hydrolyzes to chloro-thioglycolate adducts rather than dichlorides . Replicate studies at pH 2–12, and apply quantum mechanical calculations (e.g., DFT) to predict reaction energetics.
Q. What experimental approaches validate the non-teratogenicity of this compound in developmental toxicity studies?
- Methodological Answer : Follow OECD Guideline 414, administering the compound orally to timed-pregnant rodents (e.g., Wistar-Han rats) at graded doses (e.g., 5–25 mg/kg/day). Assess maternal toxicity via body weight, feed consumption, and organ histopathology. Evaluate fetal outcomes for skeletal malformations, visceral anomalies, and growth metrics. Statistical analysis (ANOVA with post-hoc tests) must distinguish dose-dependent effects from background variability .
Q. How can response surface methodology (RSM) optimize synthesis conditions for this compound?
- Methodological Answer : Employ a Box-Behnken or central composite design to vary factors such as reaction temperature, catalyst concentration, and solvent polarity. Measure yield and purity as response variables. Use ANOVA to identify significant interactions and derive a predictive model. For example, RSM optimized IPTG concentration in protein expression studies, demonstrating applicability to thioglycolate synthesis .
Q. What strategies reconcile discrepancies between in vitro and in vivo toxicological profiles of this compound?
- Methodological Answer : Cross-validate findings using physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro cytotoxicity data (e.g., IC values) to in vivo exposure scenarios. Compare metabolite profiles via hepatic microsome assays and in vivo plasma analysis. Systematic reviews should assess study heterogeneity (e.g., species, dosing regimens) using PRISMA guidelines .
Methodological Considerations for Data Presentation
- Data Tables : Tabulate NMR chemical shifts, HPLC retention times, and toxicity endpoints (e.g., NOAEL/LOAEL) with standard deviations. For stability studies, include degradation kinetics (e.g., half-life at 40°C) .
- Statistical Rigor : Report p-values, confidence intervals, and effect sizes. Use software like GraphPad Prism or R for meta-analysis of contradictory datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
